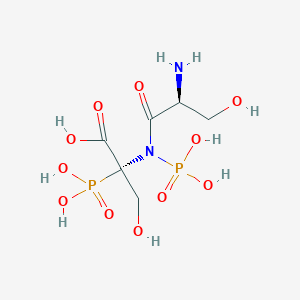
2-(Trifluoromethyl)benzyl chloride
Descripción general
Descripción
2-(Trifluoromethyl)benzyl chloride is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest in the field of organic chemistry due to their unique physical and chemical properties, which are often leveraged in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be complex due to the reactivity of the trifluoromethyl group. For instance, trifluoromethyl benzoate, a related compound, can be synthesized from inexpensive starting materials using potassium fluoride as the fluorine source, demonstrating the versatility of trifluoromethylated reagents in various chemical reactions . Similarly, trifluoromethaneselenenyl chloride, which shares the trifluoromethyl motif, can be prepared through a two-step procedure involving the reaction of dibenzyl diselenide with trifluoromethyl iodide .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be quite distinct, often influencing their reactivity and stability. For example, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, a compound with a trifluoromethyl group, was determined by X-ray crystallography, revealing intermolecular hydrogen bonds that could affect its chemical behavior .
Chemical Reactions Analysis
Trifluoromethylated compounds participate in various chemical reactions. The trifluoromethyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, as seen with 2,2,2-trifluoroethoxy aromatic heterocycles, which serve as stable alternatives to heteroaryl chlorides . Additionally, benzynes, which can be generated from aryl triflates, undergo reactions with allylic chlorides in the presence of a palladium catalyst to yield substituted benzenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. This group is highly electronegative, which can increase the acidity of adjacent protons and affect the compound's overall stability and reactivity. For example, 1,3,5-tris(trifluoromethyl)benzene reacts with n-butyllithium and carbon dioxide to yield a benzoic acid derivative, showcasing the acid's reactivity despite potential steric hindrance .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediates
2-(Trifluoromethyl)benzyl chloride is integral in the synthesis of various chemical compounds. It acts as a key intermediate in the preparation of other trifluoromethylated compounds. For instance, Magnier and Wakselman (2002) demonstrated its use in the formation of benzyl trifluoromethyl selenide, a precursor to trifluoromethaneselenenyl chloride, highlighting its utility in multi-step chemical syntheses (Magnier & Wakselman, 2002). Zhou Xiao-rui (2006) also discussed its role as an important drug intermediate, especially in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, further emphasizing its significance in pharmaceutical chemistry (Zhou Xiao-rui, 2006).
Catalysis and Organic Reactions
In organic chemistry, 2-(trifluoromethyl)benzyl chloride is utilized in catalytic processes. Miyake et al. (2014) explored its application in copper-catalyzed nucleophilic trifluoromethylation, demonstrating its role in producing benzylic trifluoromethylated products, a reaction significant for synthesizing complex organic molecules (Miyake et al., 2014). Similarly, Isse, Gennaro, and Vianello (1998) investigated the electrochemical reduction of benzyl chlorides, including 2-(trifluoromethyl)benzyl chloride, catalyzed by Co(salen), highlighting its importance in electrochemistry (Isse, Gennaro, & Vianello, 1998).
Analytical and Industrial Applications
Prieto-Blanco, López-Mahía, and Prada-Rodríguez (2009) demonstrated the use of benzyl chloride, closely related to 2-(trifluoromethyl)benzyl chloride, in industrial and pharmaceutical processes, emphasizing its role in studying residual products in these fields (Prieto-Blanco, López-Mahía, & Prada-Rodríguez, 2009). This highlights the broader relevance of benzyl chlorides in analytical chemistry and quality control.
Toxicity and Environmental Impact Studies
Studies have also investigated the toxicity and environmental impact of benzyl chlorides. Lijinsky (1986) conducted a chronic bioassay of benzyl chloride on rats and mice, contributing to the understanding of its long-term health effects and carcinogenic potential (Lijinsky, 1986). This research is crucial for assessing the safety and environmental impact of chemicals related to 2-(trifluoromethyl)benzyl chloride.
Safety And Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXDMCQDLOCXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176135 | |
| Record name | 1-(Chloromethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzyl chloride | |
CAS RN |
21742-00-7 | |
| Record name | 2-Trifluoromethylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21742-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-2-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021742007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Chloromethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-2-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)
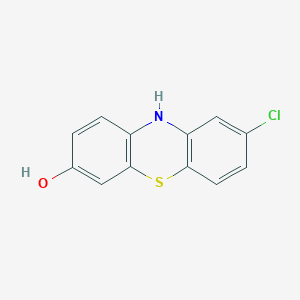
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)

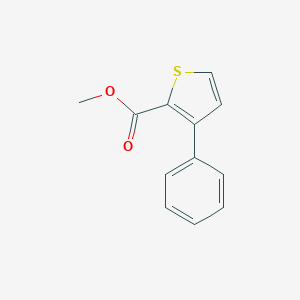
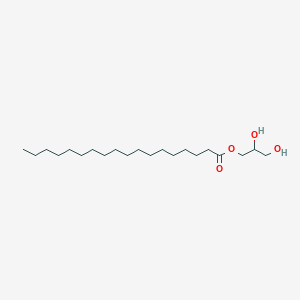
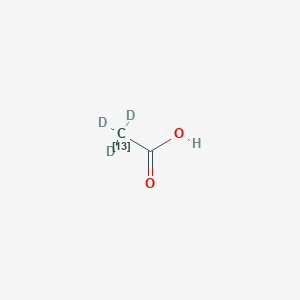
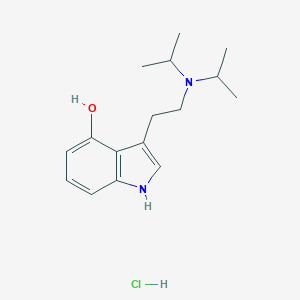
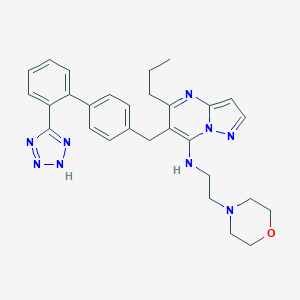
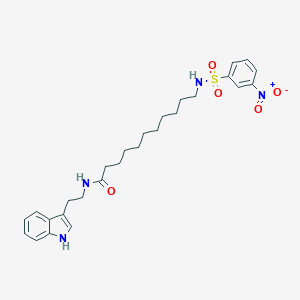
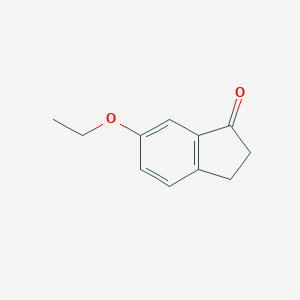
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
